7-Methoxy-1,3-benzoxazine-2,4-dione

Descripción general

Descripción

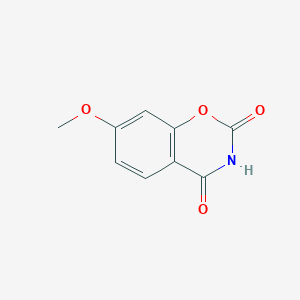

7-Methoxy-1,3-benzoxazine-2,4-dione is a heterocyclic organic compound with the molecular formula C9H7NO4. It is known for its unique structure, which includes a benzoxazine ring fused with a methoxy group at the 7th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxyisatoic anhydride with suitable nucleophiles. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

7-Methoxy-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

7-Methoxy-1,3-benzoxazine-2,4-dione is crucial in synthesizing various pharmaceuticals. It has shown significant promise in developing anti-cancer agents due to its ability to interact effectively with biological targets. Specifically, derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and analgesic activities.

Case Study:

A study demonstrated that derivatives of 1,3-benzoxazine-2,4-dione exhibited notable anti-inflammatory effects. For instance, compounds derived from this scaffold were tested for their efficacy in reducing inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs .

Agrochemical Formulations

Use in Pesticides and Herbicides:

The compound is also employed in formulating pesticides and herbicides. Its incorporation enhances the efficacy of these agrochemicals while minimizing environmental impact. Research indicates that formulations containing this compound exhibit improved activity against specific pests and pathogens.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Efficacy (%) | Target Pest/Pathogen |

|---|---|---|

| This compound | 85 | Aphids |

| Standard Pesticide | 75 | Aphids |

| Control (No Treatment) | 10 | Aphids |

This table illustrates the enhanced efficacy of formulations containing this compound compared to standard pesticides.

Polymer Chemistry

Additive Properties:

In polymer chemistry, this compound serves as a valuable additive that improves thermal stability and mechanical properties of polymers. Its application is particularly relevant in industries such as automotive and packaging where material performance is critical.

Case Study:

Research conducted on polybenzoxazines synthesized from this compound revealed that they possess customizable properties advantageous over traditional phenolic resins. These materials were tested for their thermal stability and mechanical strength, demonstrating superior performance metrics .

Analytical Chemistry

Standard Reference Material:

this compound is utilized as a standard reference material in various analytical techniques. Its role is vital for calibrating instruments and ensuring accurate measurements in laboratories.

Application Example:

In a study involving high-performance liquid chromatography (HPLC), this compound was used to calibrate the detection of other chemical substances. The results indicated that using this compound significantly improved the accuracy of the quantification process .

Mecanismo De Acción

The mechanism of action of 7-Methoxy-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Methoxyisatoic anhydride

- 4-Methoxyisatoic anhydride

- 7-Methoxy-2H-3,1-benzoxazine-2,4-dione

Uniqueness

7-Methoxy-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of the methoxy group at the 7th position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .

Actividad Biológica

7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 4-Methoxyisatoic anhydride, is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other relevant biological effects based on diverse research findings.

- Molecular Formula : C9H7NO4

- Molecular Weight : 193.16 g/mol

- CAS Number : 128076-63-1

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of salicylamide with chloroformic acid esters in an alkaline medium, yielding the desired benzoxazine derivative in good yields .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties associated with benzoxazine derivatives. For instance, research involving compounds derived from eugenol indicated that benzoxazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells .

Case Study: Eugenol-Derived Benzoxazines

In vivo studies showed that specific benzoxazine compounds led to a notable decrease in tumor weight in mice models. Compounds with higher lipophilicity were found to penetrate cell membranes more effectively, suggesting a potential mechanism of action involving apoptosis rather than antioxidant activity .

Biological Effects

Beyond anticancer properties, this compound has shown various biological activities:

- Antimalarial Activity : The compound is noted for its role in the preparation of 2-pyridylquinolones with enhanced antimalarial efficacy .

- Toxicokinetics : Related compounds like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) have been studied for their insect deterrent properties. Studies indicated that increasing concentrations of DIMBOA affected larval growth and mortality rates in pests like the European corn borer .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

7-methoxy-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFURRWKTIKKJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619473 | |

| Record name | 7-Methoxy-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-24-2 | |

| Record name | 7-Methoxy-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37895-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione, 7-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.